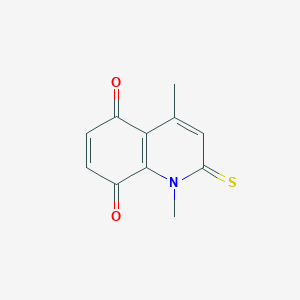
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione exerts its pharmacological effects by blocking the ionotropic glutamate receptor, which is a type of receptor that is activated by the neurotransmitter glutamate. By blocking this receptor, 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione can prevent the influx of calcium ions into the cell, which can lead to the inhibition of neuronal activity.
Biochemical and physiological effects:
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that is involved in learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione is its potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione in scientific research. One potential application is in the development of new drugs for the treatment of neurological and psychiatric disorders that are associated with dysfunction of the glutamate system. Another potential direction is the use of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to better understand the mechanisms underlying the pharmacological effects of 1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione and to identify any potential side effects or toxicities associated with its use.
Synthesemethoden
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione can be synthesized using a multistep process that involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with thiourea to form 1,4-dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione. The compound can then be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
Eigenschaften
CAS-Nummer |
199281-95-3 |
|---|---|
Produktname |
1,4-Dimethyl-2-thioxo-1,2-dihydroquinoline-5,8-dione |
Molekularformel |
C11H9NO2S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
1,4-dimethyl-2-sulfanylidenequinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2S/c1-6-5-9(15)12(2)11-8(14)4-3-7(13)10(6)11/h3-5H,1-2H3 |
InChI-Schlüssel |
MJDAFVITCHSPNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C |
Kanonische SMILES |
CC1=CC(=S)N(C2=C1C(=O)C=CC2=O)C |
Synonyme |
5,8-Quinolinedione, 1,2-dihydro-1,4-dimethyl-2-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



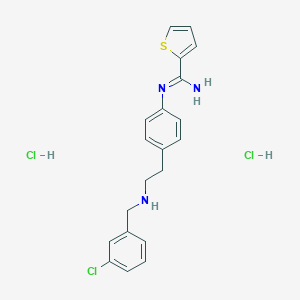
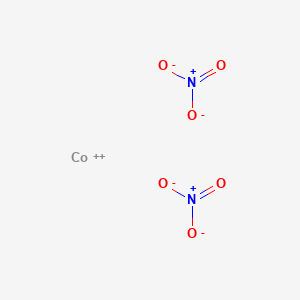


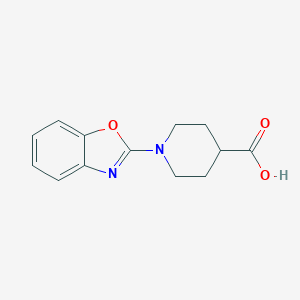
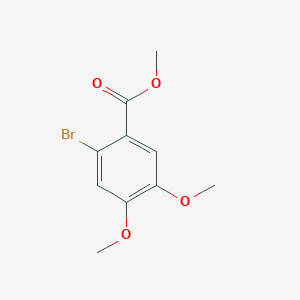
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
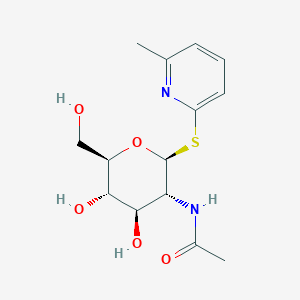
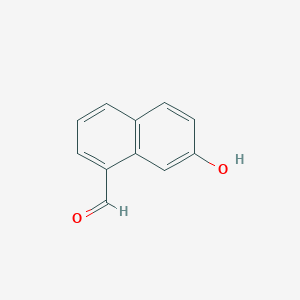
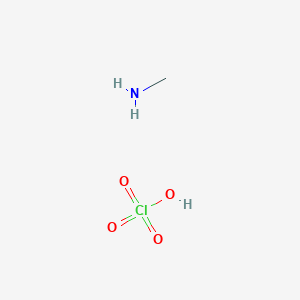
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)